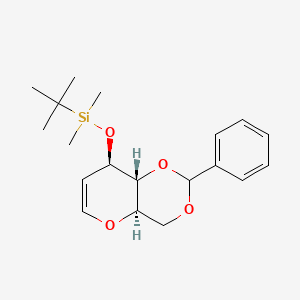
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal is a synthetic derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups, which make it a valuable intermediate in the preparation of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. The process begins with the benzylidene protection of the 4,6-hydroxyl groups, followed by the tert-butyldimethylsilyl (TBS) protection of the 3-hydroxyl group. The reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protective groups or the glucal backbone.
Substitution: Nucleophilic substitution reactions are common, where the protective groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used under anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium carbonate in polar aprotic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, such as ethers or esters .
Applications De Recherche Scientifique
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is utilized in the study of carbohydrate chemistry and glycobiology, particularly in the synthesis of glycosides and oligosaccharides.
Medicine: It serves as a precursor in the development of drug candidates and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal involves its role as a protective group in organic synthesis. The TBS and benzylidene groups protect specific hydroxyl groups, allowing selective reactions to occur at other positions on the glucal molecule. This selective protection is crucial for the stepwise synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose
- 1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-α-D-glucofuranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
Uniqueness
3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal is unique due to its combination of TBS and benzylidene protective groups. This dual protection allows for selective reactions and high yields in the synthesis of complex molecules, making it a valuable tool in organic chemistry .
Propriétés
Formule moléculaire |
C19H28O4Si |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
[(4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C19H28O4Si/c1-19(2,3)24(4,5)23-15-11-12-20-16-13-21-18(22-17(15)16)14-9-7-6-8-10-14/h6-12,15-18H,13H2,1-5H3/t15-,16-,17+,18?/m1/s1 |
Clé InChI |
DCVWUHGNXVBXKD-HRBLRVMOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


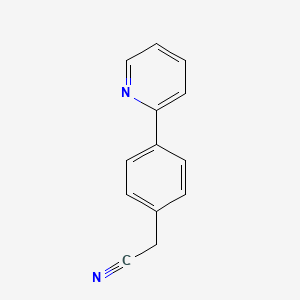
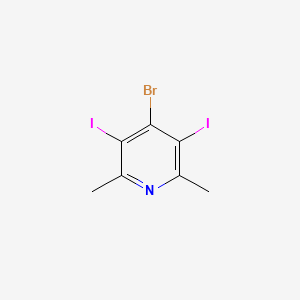
![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
![3-Ethoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15245212.png)
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
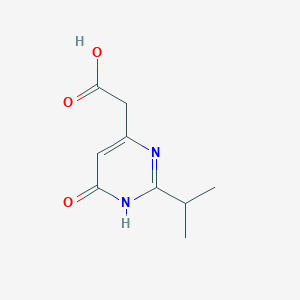
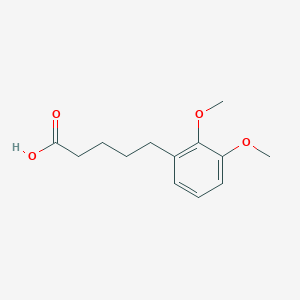
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)

![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

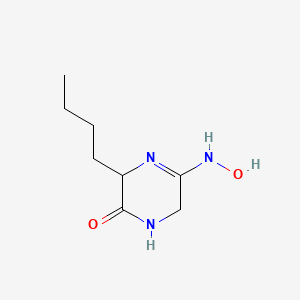
![2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B15245284.png)
